molecular formula C16H16N4O2S B2897949 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 941909-46-2

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2897949
CAS RN: 941909-46-2
M. Wt: 328.39
InChI Key: GWKJGKQXBCFYRN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzothiazole group, a piperazine group, and an isoxazole group . Benzothiazole derivatives have been studied for their potential anti-tubercular activity . Piperazine derivatives also have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiazole group would contribute a bicyclic structure with a sulfur and nitrogen atom in the ring. The piperazine group would add a six-membered ring with two nitrogen atoms. The isoxazole group would contribute a five-membered ring with an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the benzothiazole group might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple heterocyclic rings might impact its solubility and stability .

Scientific Research Applications

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with anti-mycobacterial properties. Structurally diverse benzo[d]thiazole-2-carboxamides demonstrated potential anti-tubercular activity through in vitro testing against Mycobacterium tuberculosis H37Rv strain, with some compounds showing low cytotoxicity and promising therapeutic indices (Pancholia et al., 2016).

Antimicrobial and Antiproliferative Agents

Novel derivatives have been synthesized and evaluated for antimicrobial activity, with variable and modest activity observed against investigated strains of bacteria and fungi. Additionally, certain compounds have shown antiproliferative activity against cancer cell lines, indicating their potential as therapeutic agents (Patel et al., 2011).

Apoptotic Agents

Isoxazoline derivatives linked via piperazine to benzoisothiazoles have been synthesized and found to exhibit potent cytotoxic and antineoplastic activities in comparison to tumor necrosis factor-related apoptosis inducing ligand (TRAIL) protein in mammalian cancer cells (Byrappa et al., 2017).

Tubulin Polymerization Inhibitors

Compounds designed as (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been studied for their apoptosis-inducing ability and tubulin polymerization inhibition, suggesting their potential in cancer therapy (Manasa et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential biological activities of this compound, such as its potential anti-tubercular activity. Additionally, studies could investigate the synthesis of this compound and its derivatives .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-10-13(18-22-11)15(21)19-6-8-20(9-7-19)16-17-12-4-2-3-5-14(12)23-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJGKQXBCFYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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